(4-Prop-2-ynylcyclohexyl)methanol
Overview
Description
(4-Prop-2-ynylcyclohexyl)methanol is a compound that is not directly mentioned in the provided papers. However, the papers discuss related chemical reactions and synthetic methods that could be relevant to the synthesis and analysis of similar compounds. The first paper describes a palladium-catalyzed synthesis involving 4-yn-1-ols, which are compounds with a terminal triple bond that could be structurally related to (4-Prop-2-ynylcyclohexyl)methanol . The second paper discusses the synthesis of chiral alcohols through the double reduction of cyclic sulfonamide precursors, which is a different approach but might offer insights into the synthesis of complex alcohols .
Synthesis Analysis
The synthesis of compounds related to (4-Prop-2-ynylcyclohexyl)methanol can be achieved through palladium-catalyzed reactions. In the first paper, 4-yn-1-ols undergo oxidative cyclization and alkoxycarbonylation to form tetrahydrofurans . Although this does not directly describe the synthesis of (4-Prop-2-ynylcyclohexyl)methanol, the methodology could potentially be adapted for its synthesis. The second paper provides an alternative synthetic route through the double reduction of cyclic sulfonamides, which could be a viable method for synthesizing complex chiral alcohols .
Molecular Structure Analysis
The molecular structure of (4-Prop-2-ynylcyclohexyl)methanol would include a cyclohexyl ring, a propargyl group, and a hydroxymethyl group. The papers do not provide a direct analysis of this molecule's structure but offer general insights into the structural aspects of related compounds. For instance, the stereochemistry of chiral alcohols is a significant factor in the second paper, which could be relevant when considering the three-dimensional structure of (4-Prop-2-ynylcyclohexyl)methanol .
Chemical Reactions Analysis
The chemical reactions described in the papers involve catalytic systems that could be applied to (4-Prop-2-ynylcyclohexyl)methanol or its precursors. The first paper details a reaction pathway that includes oxidative cyclization and methoxycarbonylation, which could be relevant if (4-Prop-2-ynylcyclohexyl)methanol were to undergo similar transformations . The second paper's focus on the reduction of cyclic sulfonamides to form amino products suggests a potential for diverse chemical reactivity in the presence of different functional groups .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of (4-Prop-2-ynylcyclohexyl)methanol, they do provide information on the properties of related compounds. For example, the palladium-catalyzed reactions in the first paper are conducted under specific conditions (70°C and 100 atm of a 9:1 mixture of carbon monoxide and air), which indicates the sensitivity of these reactions to temperature and pressure . The second paper implies that the stereochemistry of the resulting chiral alcohols is crucial, which would also be true for (4-Prop-2-ynylcyclohexyl)methanol, affecting its physical properties such as solubility and boiling point .
Scientific Research Applications
Methanol as a Hydrogen Donor
(Smith & Maitlis, 1985) explored the use of methanol as a hydrogen donor in reactions catalyzed by various complexes. This research is significant for understanding how methanol, a component related to (4-Prop-2-ynylcyclohexyl)methanol, can be used in organic synthesis.
Electrochemical Analysis
Methanol's properties and interactions are analyzed in (Santos et al., 2017), highlighting its importance in the field of electrochemical analysis. This is relevant for understanding the behavior of similar compounds like (4-Prop-2-ynylcyclohexyl)methanol.
Catalytic Hydrogenation Studies
The study of catalytic hydrogenation, as seen in (Mitchell, 1970), involves methanol and similar compounds, providing insights into the chemical behavior of (4-Prop-2-ynylcyclohexyl)methanol in such processes.
Applications in Organic Synthesis
The work of (Sarki et al., 2021) on using methanol for N-methylation of amines and transfer hydrogenation of nitroarenes demonstrates the potential of methanol in organic synthesis, relevant to (4-Prop-2-ynylcyclohexyl)methanol.
Methanol in Fuel Cells
Research by (Niu et al., 2016) on methanol's role in electrochemical oxidation for fuel cells provides insights into possible energy applications of similar compounds like (4-Prop-2-ynylcyclohexyl)methanol.
Biocatalysis
(Chen et al., 2021) discusses using methanol in a green and efficient biocatalytic synthesis process, which could be applicable to the study of similar compounds.
Methanol Synthesis Catalysis
The role of methanol in synthesis catalysis is explored in (Richard & Fan, 2018), providing insights into the potential catalytic applications of (4-Prop-2-ynylcyclohexyl)methanol.
Methanol Conversion Studies
(Tau et al., 1990) and (Moran et al., 2011) provide valuable insights into the conversion of methanol in various chemical processes, which is relevant to the study and applications of (4-Prop-2-ynylcyclohexyl)methanol.
Methanol in Lipid Dynamics
The impact of methanol on lipid dynamics, as studied in (Nguyen et al., 2019), offers insights into the biological implications of similar compounds.
Methanolysis Research
The methanolysis process, as seen in (Kirmse & Heese, 1971), provides information on chemical reactions relevant to the study of (4-Prop-2-ynylcyclohexyl)methanol.
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment.
Future Directions
This involves discussing potential future research directions, applications, and improvements related to the compound.
properties
IUPAC Name |
(4-prop-2-ynylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,9-11H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSNWRMEZTDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444936 | |
Record name | (4-prop-2-ynylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Prop-2-ynylcyclohexyl)methanol | |
CAS RN |
250682-79-2 | |
Record name | (4-prop-2-ynylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.